

13C NMR data for 5-Hydroxy-2-iodobenzoic acid

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Compound of Interest

Compound Name: 5-Hydroxy-2-iodobenzoic acid

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An In-depth Technical Guide on the 13C NMR Data of 5-Hydroxy-2-iodobenzoic Acid

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for **5-Hydroxy-2-iodobenzoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols for data acquisition and presents the spectral data in a clear, tabular format. Furthermore, it includes visualizations of the chemical structure and the experimental workflow to facilitate a deeper understanding.

Introduction

5-Hydroxy-2-iodobenzoic acid is a substituted aromatic carboxylic acid. Its structure is of interest in various chemical and pharmaceutical research areas. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton. This guide focuses on the specific 13C NMR spectral data of this compound.

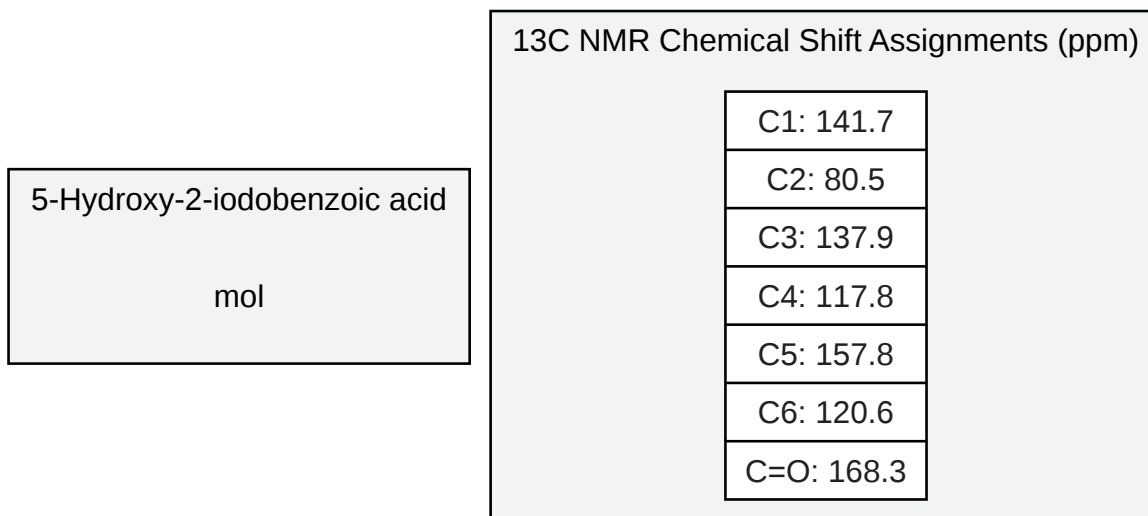
13C NMR Spectral Data

The 13C NMR spectrum of **5-Hydroxy-2-iodobenzoic acid** was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 13C NMR Chemical Shifts for 5-Hydroxy-2-iodobenzoic Acid

Carbon Atom	Chemical Shift (δ , ppm)
C1	141.7
C2	80.5
C3	137.9
C4	117.8
C5	157.8
C6	120.6
C=O	168.3

A diagram illustrating the assignment of each chemical shift to the corresponding carbon atom in the **5-Hydroxy-2-iodobenzoic acid** molecule is provided below.



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Figure 1: 5-Hydroxy-2-iodobenzoic acid structure and ¹³C NMR assignments.

Experimental Protocols

The data presented in this guide was obtained following standardized experimental procedures for NMR spectroscopy.

Sample Preparation

A sample of **5-Hydroxy-2-iodobenzoic acid** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

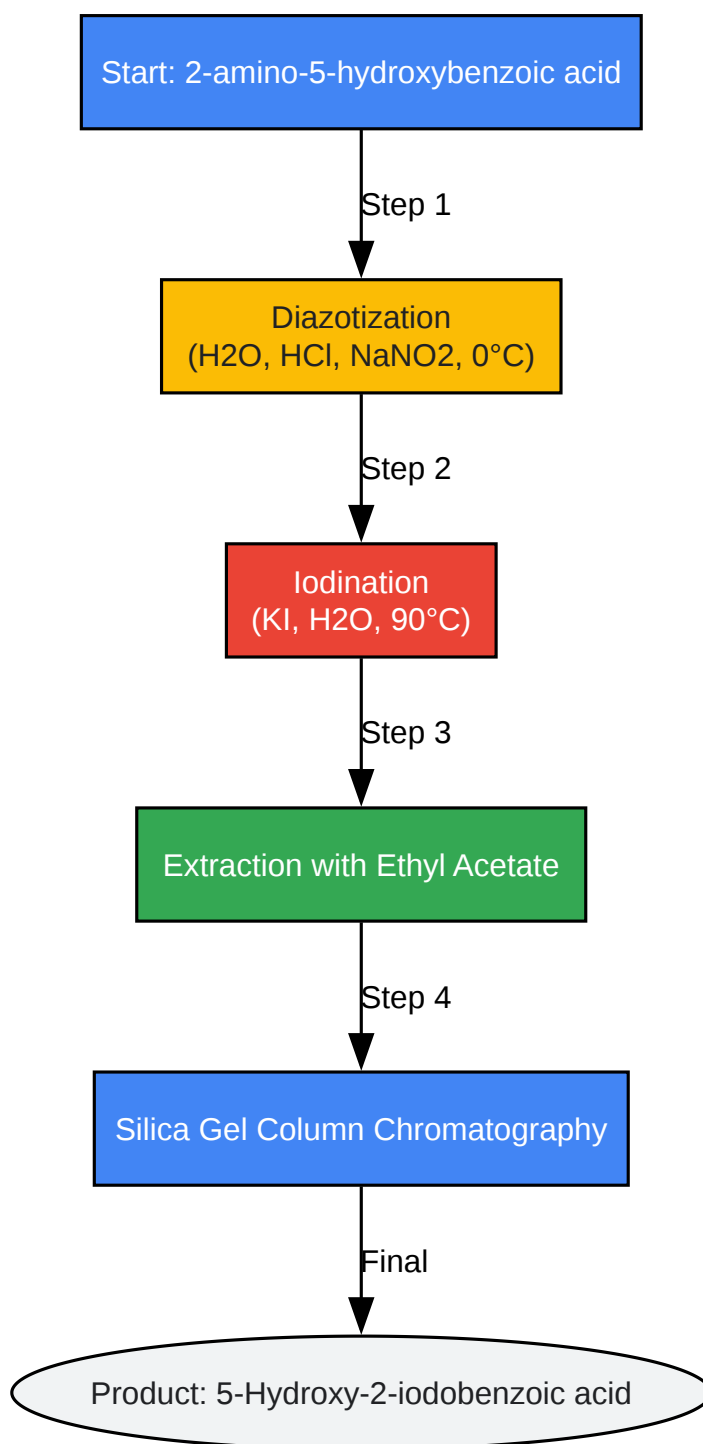
NMR Data Acquisition

The ¹³C NMR spectrum was acquired on a Bruker Avance-400 spectrometer operating at a frequency of 100 MHz for the ¹³C nucleus.^[1] Standard acquisition parameters were used to obtain a high-resolution spectrum.

Synthesis of 5-Hydroxy-2-iodobenzoic acid

The synthesis of **5-Hydroxy-2-iodobenzoic acid** can be achieved from 2-amino-5-hydroxybenzoic acid.^[2] The general procedure involves a diazotization reaction followed by an iodination reaction.^[2]

The workflow for the synthesis and purification is outlined in the diagram below.



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Figure 2: Workflow for the synthesis of **5-Hydroxy-2-iodobenzoic acid**.

Data Interpretation

The ^{13}C NMR spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the **5-Hydroxy-2-iodobenzoic acid** molecule.

- Carboxylic Carbon: The signal at 168.3 ppm is characteristic of a carboxylic acid carbon.[2]
- Aromatic Carbons: The signals between 80.5 and 157.8 ppm are attributed to the carbons of the benzene ring.[2]
- Iodine-Substituted Carbon: The upfield shift to 80.5 ppm for C2 is due to the heavy atom effect of the iodine substituent.[2]
- Hydroxyl-Substituted Carbon: The downfield shift to 157.8 ppm for C5 is characteristic of a carbon atom bonded to a hydroxyl group.[2]

The specific assignments are based on established knowledge of substituent effects on the chemical shifts of aromatic carbons.

Conclusion

This technical guide has provided a detailed account of the ^{13}C NMR data for **5-Hydroxy-2-iodobenzoic acid**. The tabulated data, along with the experimental protocols and illustrative diagrams, offer a comprehensive resource for researchers and scientists. The clear assignment of chemical shifts to the respective carbon atoms, supported by established principles of NMR spectroscopy, provides a solid foundation for the structural analysis of this compound and its derivatives.

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